Methyl 3-(pentane-1-sulfinyl)prop-2-enoate
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Overview
Description
Methyl 3-(pentane-1-sulfinyl)prop-2-enoate is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to a pentane chain, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pentane-1-sulfinyl)prop-2-enoate typically involves the reaction of a suitable sulfoxide precursor with an appropriate alkylating agent. One common method is the alkylation of an enolate ion with an alkyl halide under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate ion, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques such as distillation and chromatography can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pentane-1-sulfinyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as thiols, amines, and alcohols, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(pentane-1-sulfinyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(pentane-1-sulfinyl)prop-2-enoate involves its interaction with molecular targets through its sulfinyl and prop-2-enoate functional groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but with a different substituent on the aromatic ring.
Methyl 3-(3-chlorophenyl)prop-2-enoate: Contains a chlorine atom instead of a sulfinyl group.
Methyl 3-(3-fluorophenyl)prop-2-enoate: Contains a fluorine atom instead of a sulfinyl group.
Uniqueness
Methyl 3-(pentane-1-sulfinyl)prop-2-enoate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62739-70-2 |
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Molecular Formula |
C9H16O3S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
methyl 3-pentylsulfinylprop-2-enoate |
InChI |
InChI=1S/C9H16O3S/c1-3-4-5-7-13(11)8-6-9(10)12-2/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
QALONHKVPVBHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)C=CC(=O)OC |
Origin of Product |
United States |
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